molecular formula C11H23NO2 B2411649 Tert-butyl (3S)-3-aminoheptanoate CAS No. 1482505-73-6

Tert-butyl (3S)-3-aminoheptanoate

Cat. No.: B2411649
CAS No.: 1482505-73-6
M. Wt: 201.31
InChI Key: IMRQKTKANBNMFF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-3-aminoheptanoate is an organic compound that belongs to the class of amino acid esters It features a tert-butyl ester group attached to the amino acid heptanoate, specifically in the (3S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-aminoheptanoate typically involves the esterification of (3S)-3-aminoheptanoic acid with tert-butanol. One common method is the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the amino acid to the ester.

Another method involves the use of tert-butyl hydroperoxide in the presence of a metal-free catalyst to achieve the esterification. This method is advantageous as it avoids the use of hazardous reagents and provides a more sustainable approach to synthesis .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes. The use of flow microreactors also enhances the safety and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-aminoheptanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl (3S)-3-aminoheptanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-aminoheptanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid ester, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butyl group serves as a protecting group that can be removed under mild conditions, allowing for the selective deprotection of the amino acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3S)-3-aminoheptanoate is unique due to its specific (3S) configuration and the length of its carbon chain. This configuration and chain length can influence its reactivity and suitability for specific applications, making it distinct from other tert-butyl amino acid esters.

Properties

IUPAC Name

tert-butyl (3S)-3-aminoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-5-6-7-9(12)8-10(13)14-11(2,3)4/h9H,5-8,12H2,1-4H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRQKTKANBNMFF-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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